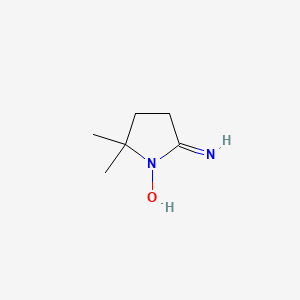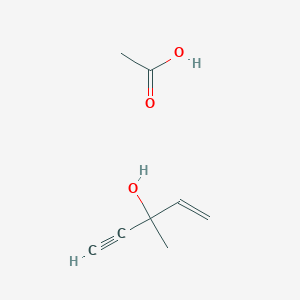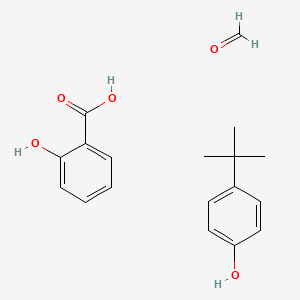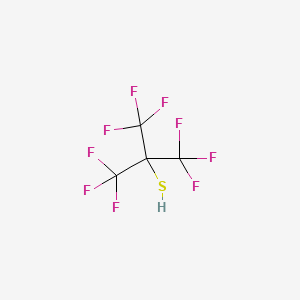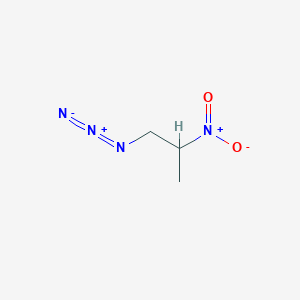![molecular formula C17H21N3S B14685534 N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine CAS No. 34826-99-8](/img/structure/B14685534.png)
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine core linked to an ethane-1,2-diamine moiety through a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine typically involves the reaction of 10H-phenothiazine with a suitable alkylating agent to introduce the propyl chain, followed by the introduction of the ethane-1,2-diamine moiety. One common method involves the reaction of 10H-phenothiazine with 3-bromopropylamine under basic conditions to form the intermediate 3-(10H-phenothiazin-10-yl)propylamine. This intermediate is then reacted with ethylenediamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine involves its interaction with various molecular targets, including dopamine receptors, serotonin receptors, and histamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The exact pathways involved may vary depending on the specific application and target receptor.
Comparación Con Compuestos Similares
Similar Compounds
- N-allyl-N-[3-(10H-phenothiazin-10-yl)propyl]-2-propen-1-amine
- 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
- N′-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
Uniqueness
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a phenothiazine core with an ethane-1,2-diamine moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
34826-99-8 |
|---|---|
Fórmula molecular |
C17H21N3S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N'-(3-phenothiazin-10-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H21N3S/c18-10-12-19-11-5-13-20-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)20/h1-4,6-9,19H,5,10-13,18H2 |
Clave InChI |
RODCUPLYBWACGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


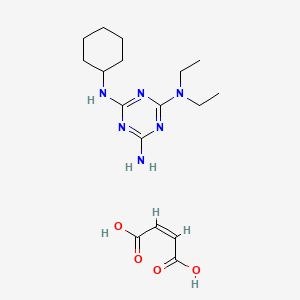


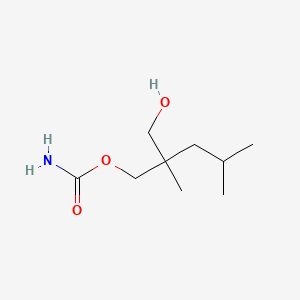
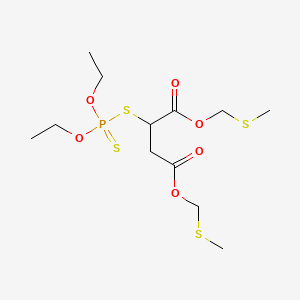
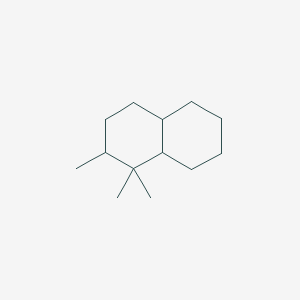
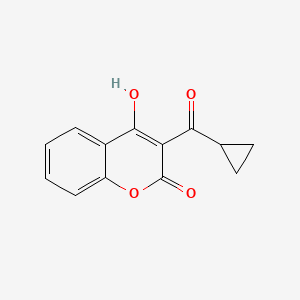
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
